3-Bromo-6-fluoro-2-methylbenzoic acid
Overview
Description
3-Bromo-6-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methylbenzoic acid typically involves the bromination and fluorination of 2-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 2-methylbenzoic acid is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-6-fluoro-2-methylbenzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various biologically active compounds and complex organic molecules .
Biology and Medicine: In biological research, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzoic acid depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of bromine and fluorine can stabilize the transition state, facilitating the reaction .
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-6-methylbenzoic acid
Comparison: 3-Bromo-6-fluoro-2-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution can significantly alter its chemical properties compared to compounds with only one halogen substituent. For instance, the combination of bromine and fluorine can enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Bromo-6-fluoro-2-methylbenzoic acid (C8H6BrFO2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with bromine, fluorine, and a methyl group. The presence of these halogens significantly influences its reactivity and biological properties. The molecular structure can be represented as follows:
Synthesis and Derivatives
The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura coupling. Its derivatives often exhibit enhanced biological activities, making them subjects of interest for drug development.
Table 1: Common Synthetic Routes for this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Substitution of bromine or fluorine with other functional groups |
Oxidation/Reduction | Conversion to different derivatives via oxidation or reduction |
Coupling Reactions | Formation of complex molecules through reactions like Suzuki-Miyaura |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism likely involves interference with bacterial cell wall synthesis or enzyme inhibition.
Anticancer Properties
The compound's anticancer activity has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells. Investigations into its effects on specific cancer cell lines have revealed that it can inhibit cell proliferation and promote cell death through mechanisms involving the modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering signaling pathways that lead to cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels, contributing to cytotoxic effects in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of halogenated benzoic acids, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, showing a notable increase in early apoptotic cells after treatment with 25 µM of the compound.
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJISDATRWQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-55-4 | |
Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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